molecular formula C22H19N3O5S B2413152 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide CAS No. 496029-12-0

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B2413152
CAS No.: 496029-12-0
M. Wt: 437.47
InChI Key: ZTSKBTRYOOXBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide is a recognized and potent small-molecule inhibitor of PARP14 (ARTD8), a member of the mono-ADP-ribosyltransferase branch of the PARP enzyme family [1] . This compound serves as a critical pharmacological tool for dissecting the complex biological roles of PARP14, which is implicated in the regulation of gene transcription, DNA damage response, and cellular metabolism [2] . Its primary research value lies in its high selectivity for PARP14 over other PARP family members, enabling researchers to specifically interrogate PARP14-dependent pathways without confounding off-target effects [3] . A key application is in the field of oncology, where PARP14 has been associated with cancer cell proliferation and metastasis. Studies utilizing this inhibitor have demonstrated its efficacy in suppressing the growth and migratory capacity of certain cancer cell lines, highlighting its utility in exploring novel anti-cancer therapeutic strategies [1] . Furthermore, PARP14 plays a significant role in immunology and inflammation, influencing macrophage polarization and IL-4 signaling. Researchers employ this inhibitor to modulate these pathways, providing fundamental insights into the mechanisms underlying allergic and fibrotic diseases, and potentially identifying new targets for immune-oncology research [2] . By selectively blocking PARP14's catalytic activity, this compound allows for the functional characterization of ADP-ribosylation in specific physiological and pathological contexts, making it an indispensable asset for biochemical, cell biological, and pharmacological investigations.

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-sulfamoylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c23-31(29,30)16-11-9-15(10-12-16)24-19(26)8-3-13-25-21(27)17-6-1-4-14-5-2-7-18(20(14)17)22(25)28/h1-2,4-7,9-12H,3,8,13H2,(H,24,26)(H2,23,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSKBTRYOOXBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[de]isoquinoline-1,3-dione with a suitable amine derivative, followed by further functionalization to introduce the sulfamoylphenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction systems are employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathways and conditions. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Antitumoral Activity

Research indicates that derivatives of benzo[de]isoquinoline exhibit significant antitumoral properties. The compound has been synthesized and tested for its ability to inhibit tumor cell proliferation. For instance, studies have shown that sulfonyl-hydrazone derivatives similar to this compound can selectively inhibit phosphoinositide-3-kinase (PI3K), which is frequently over-expressed in tumors. This inhibition is crucial as it disrupts cancer cell survival pathways, leading to apoptosis in malignant cells .

Case Study:
In a study involving various cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity against breast and colon cancer cells. The mechanism of action appears to involve the induction of oxidative stress and subsequent activation of apoptotic pathways .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Its structure allows it to interact with bacterial membranes and inhibit essential metabolic processes. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, which is promising for developing new antibacterial agents .

Case Study:
A series of experiments demonstrated that the compound significantly reduced the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial infections .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumoral properties, the compound has been investigated for its anti-inflammatory effects. Research shows that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating chronic inflammatory diseases .

Case Study:
In animal models of inflammatory bowel disease (IBD), administration of the compound resulted in a marked decrease in clinical symptoms and histological damage. The reduction in inflammatory markers such as TNF-alpha and IL-6 was statistically significant compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Variations in the sulfonamide group or modifications to the dioxoisoquinoline core can lead to enhanced biological activity or selectivity towards specific targets.

Modification Effect on Activity Reference
Addition of methyl groupsIncreased cytotoxicity against cancer cells
Alteration of sulfonamide moietyEnhanced antibacterial activity
Variation in side chain lengthImproved anti-inflammatory response

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.

    Sulfamoylphenyl derivatives: Compounds with a sulfamoylphenyl group exhibit similar chemical properties and reactivity.

Uniqueness

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide is a member of the benzoisoquinoline class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest a range of possible interactions with biological targets, making it a candidate for further investigation in drug development.

  • Molecular Formula : C25H22N2O5S
  • Molecular Weight : 430.45 g/mol
  • CAS Number : 442557-37-1

The biological activity of this compound is hypothesized to stem from its ability to interact with various biochemical pathways. The presence of the sulfamoyl group may enhance its affinity for specific enzymes or receptors involved in disease processes, while the benzoisoquinoline moiety could provide additional interactions through π-π stacking or hydrogen bonding.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives with benzodioxole structures demonstrate potent antifungal activity against various phytopathogenic fungi at concentrations as low as 50 μg/mL, suggesting that modifications to the base structure can yield compounds with enhanced efficacy against microbial pathogens .

Anticancer Activity

The compound's structural analogs have been investigated for anticancer properties. Research indicates that:

  • Certain benzoisoquinoline derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. This suggests that This compound may also possess similar properties, warranting further exploration into its potential as an anticancer agent .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Preliminary findings suggest:

  • Modifications at the sulfamoyl group and variations in the substituents on the benzoisoquinoline core can significantly affect both potency and selectivity against different biological targets .

Case Studies and Research Findings

A series of experimental studies have been conducted to evaluate the biological activities of related compounds:

CompoundActivityEC50 ValueReference
6-(furan-2-yl)-N-(4-methylphenyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-amine hydrochlorideAntifungal10.3 μg/mL (C. lunata)
Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoateAntimicrobialSignificant inhibition at 50 μg/mL
Various benzoisoquinoline derivativesAnticancerInduced apoptosis in multiple cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

  • Methodology : Synthesis of structurally related benzo[de]isoquinoline derivatives often involves condensation reactions between naphthalimide precursors and sulfonamide reagents. For example, trifluoromethanesulfonate intermediates are synthesized using N-hydroxy-1,8-naphthalenedicarboximide and trifluoromethanesulfonyl chloride under anhydrous conditions .
  • Optimization : ICReDD’s integrated approach combines quantum chemical reaction path searches and experimental data to predict optimal solvents, catalysts, and temperatures, reducing trial-and-error .

Q. Which analytical techniques are critical for verifying structural integrity and purity?

  • Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) with R factors <0.06 ensures reliability. Reported data-to-parameter ratios of 12.8:1 further validate accuracy .
  • Complementary Methods :

  • High-resolution mass spectrometry (HRMS; <5 ppm accuracy)
  • Multinuclear NMR (¹H, ¹³C) with 2D correlations (HSQC, HMBC)
  • HPLC-DAD with C18 columns and 0.1% formic acid mobile phase .

Q. What storage conditions mitigate degradation of this compound?

  • Protocols :

  • Light sensitivity: Store in amber vials under argon at -80°C.
  • Hydrolysis: Use molecular sieves in DMSO stocks.
  • Thermal stability: Avoid freeze-thaw cycles via single-use aliquots .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported biological activities?

  • Approach :

  • Target Validation : Use isogenic cell lines with target gene knockouts to isolate activity mechanisms.
  • Binding Analysis : Surface plasmon resonance (SPR) quantifies direct target affinities, while molecular dynamics simulations (≥100 ns trajectories) reveal conformation-dependent binding modes .
    • Case Study : Crystallographic data (e.g., R factor = 0.052 ) combined with docking studies explain activity variations in sulfonamide derivatives.

Q. What computational strategies predict pharmacokinetics and toxicity?

  • Workflow :

DFT Calculations : B3LYP/6-311+G(d,p) level for molecular orbitals and metabolic stability.

CYP450 Docking : AutoDock Vina with flexible side chains to assess drug-drug interactions.

QSAR Models : OECD Toolbox for Ames test predictions .

  • Validation : Parallel artificial membrane permeability assays (PAMPA) and hepatic microsome stability tests.

Q. How can reaction fundamentals guide reactor design for scaled synthesis?

  • Key Parameters :

  • Mixing Efficiency : Computational fluid dynamics (CFD) to optimize shear rates in biphasic systems.
  • Heat Transfer : Jacketed reactors with temperature gradients <2°C to prevent imide ring degradation .
    • Case Study : Membrane separation technologies (CRDC subclass RDF2050104) improve purity during workup .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data?

  • Systematic Testing :

  • Compare activity across cell lines with varying target protein expression (e.g., via Western blotting).
  • Monitor autofluorescence interference in high-throughput assays.
    • Structural Insights : SCXRD data (e.g., mean C–C bond length = 0.006 Å ) clarifies stereoelectronic effects on activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.